

In-depth Technical Guide: 4,4,4-Trifluorobutan-1-amine Hydrochloride

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Compound of Interest

Compound Name: 4,4,4-trifluorobutan-1-amine
Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of **4,4,4-trifluorobutan-1-amine hydrochloride**, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and functional materials. This document details the molecular characteristics, synthesis protocols, and explores the potential biological activities of this compound, supported by available data. The content is structured to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its applications and methodologies for its study.

Chemical and Physical Properties

4,4,4-Trifluorobutan-1-amine hydrochloride is a white solid organic compound. The presence of the trifluoromethyl group significantly influences its chemical properties, such as basicity and lipophilicity, which are critical parameters in drug design.^[1]

Property	Value	Reference
Molecular Weight	163.57 g/mol	[2]
Molecular Formula	C ₄ H ₉ ClF ₃ N	
CAS Number	84153-82-2	[2]
Melting Point	130-131 °C	
Solubility	Soluble in water and polar organic solvents.	
Appearance	White solid	

Synthesis of 4,4,4-Trifluorobutan-1-amine Hydrochloride

The synthesis of **4,4,4-trifluorobutan-1-amine hydrochloride** can be achieved through a multi-step process, often starting from a commercially available fluorinated precursor. A common synthetic route involves the reduction of a corresponding nitrile or amide.

Experimental Protocol: Synthesis via Reduction of 4,4,4-Trifluorobutanamide

This protocol outlines a general procedure for the synthesis of 4,4,4-trifluorobutan-1-amine from its corresponding amide, followed by conversion to the hydrochloride salt.

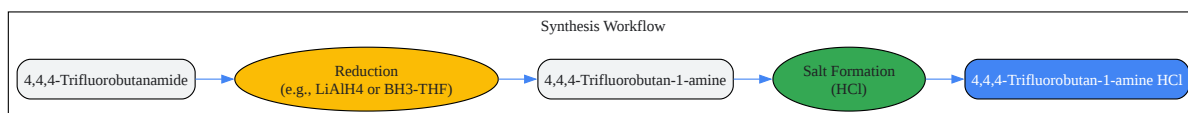
Materials:

- 4,4,4-trifluorobutanamide
- Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
- Anhydrous sodium sulfate (Na₂SO₄)

- Standard laboratory glassware and safety equipment

Procedure:

- Amide Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4,4,4-trifluorobutanamide in an anhydrous solvent (diethyl ether or THF) is prepared.
- To this solution, a reducing agent (e.g., LiAlH_4 or $\text{BH}_3\cdot\text{THF}$) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
- The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4,4-trifluorobutan-1-amine.
- Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in an appropriate solvent is added dropwise with stirring.
- The precipitated **4,4,4-trifluorobutan-1-amine hydrochloride** is collected by filtration, washed with a cold solvent, and dried under vacuum.



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A simplified workflow for the synthesis of **4,4,4-trifluorobutan-1-amine hydrochloride**.

Biological and Pharmacological Relevance

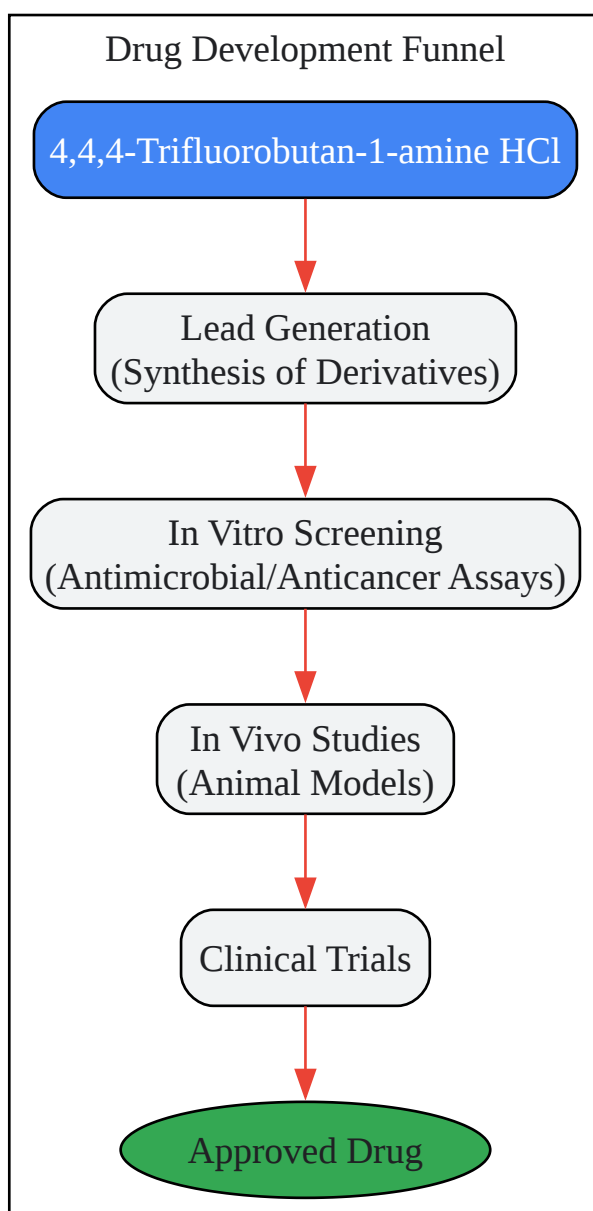
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Fluorinated compounds, including those with a trifluoromethyl group, are prevalent in a wide range of pharmaceuticals.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of **4,4,4-trifluorobutan-1-amine hydrochloride** are not extensively detailed in the public domain, the broader class of fluorinated amines and related compounds has demonstrated antimicrobial potential.[6][7][8][9][10] The proposed mechanism often involves the disruption of microbial cell membranes or interference with essential enzymatic processes, enhanced by the unique electronic properties of the fluorine atoms.

Potential Anticancer Activity

Derivatives of fluorinated compounds are actively being investigated for their anticancer properties.[11][12][13] The trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes and improving its interaction with intracellular targets. While direct evidence for the anticancer activity of **4,4,4-trifluorobutan-1-amine hydrochloride** is limited, it serves as a valuable building block for the synthesis of more complex molecules with potential cytostatic or cytotoxic effects.



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The role of 4,4,4-trifluorobutan-1-amine HCl as a building block in drug discovery.

Applications in Drug Development

4,4,4-Trifluorobutan-1-amine hydrochloride is primarily utilized as a versatile building block in the synthesis of more complex molecules.^[14] Its trifluoromethyl group and primary amine functionality make it a valuable synthon for introducing a trifluorobutyl moiety into a target structure. This can be particularly advantageous in the development of:

- **Enzyme Inhibitors:** The trifluoromethyl group can act as a bioisostere for other chemical groups and can enhance binding to enzyme active sites.
- **Receptor Ligands:** The incorporation of this moiety can modulate the binding affinity and selectivity of ligands for their target receptors.
- **Metabolically Stable Analogs:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.^[1]

Conclusion

4,4,4-Trifluorobutan-1-amine hydrochloride is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular weight and physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive building block for the synthesis of novel compounds with desired biological activities. While further research is required to fully elucidate its specific biological mechanisms and therapeutic applications, the foundational information provided in this guide serves as a valuable starting point for researchers and developers in this exciting area of study. The continued exploration of fluorinated compounds like this holds great promise for the future of drug discovery and development.

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